1-Methyl-4-(phenylethynyl)piperidine
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Overview
Description
1-Methyl-4-(phenylethynyl)piperidine is a chemical compound with the molecular formula C14H17N. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their role in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(phenylethynyl)piperidine can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(phenylethynyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethynyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or rhodium.
Substitution: Nucleophiles like amines or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
1-Methyl-4-(phenylethynyl)piperidine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-Methyl-4-(phenylethynyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle widely used in medicinal chemistry.
Phenylethynyl derivatives: Compounds containing the phenylethynyl group, known for their diverse chemical reactivity.
Uniqueness: 1-Methyl-4-(phenylethynyl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the piperidine ring and phenylethynyl group makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H17N |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylethynyl)piperidine |
InChI |
InChI=1S/C14H17N/c1-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,14H,9-12H2,1H3 |
InChI Key |
AYTSKDMXOPMBSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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